2-amino-8-bromo-6-nitroquinazolin-4(1H)-one
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Overview
Description
2-amino-8-bromo-6-nitroquinazolin-4(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-bromo-6-nitroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group into the quinazoline ring.
Bromination: Addition of the bromine atom at the desired position.
Amination: Introduction of the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or amino groups.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
2-amino-8-bromo-6-nitroquinazolin-4(1H)-one could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its therapeutic potential, such as anticancer or antimicrobial properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-nitroquinazolin-4(1H)-one: Lacks the bromine atom.
8-bromo-6-nitroquinazolin-4(1H)-one: Lacks the amino group.
2-amino-8-bromoquinazolin-4(1H)-one: Lacks the nitro group.
Uniqueness
2-amino-8-bromo-6-nitroquinazolin-4(1H)-one is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the quinazoline ring, which could confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5BrN4O3 |
---|---|
Molecular Weight |
285.05 g/mol |
IUPAC Name |
2-amino-8-bromo-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN4O3/c9-5-2-3(13(15)16)1-4-6(5)11-8(10)12-7(4)14/h1-2H,(H3,10,11,12,14) |
InChI Key |
UEYHERHEDJXYTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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